molecular formula C10H15NO2S B12953093 tert-Butyl 3-(thiazol-5-yl)propanoate

tert-Butyl 3-(thiazol-5-yl)propanoate

Cat. No.: B12953093
M. Wt: 213.30 g/mol
InChI Key: BTYJRKFUPXZENN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiazol-5-yl)propanoate is a tert-butyl ester derivative featuring a thiazole heterocycle at the C3 position. Thiazole rings are sulfur- and nitrogen-containing aromatic systems known for their electron-rich properties, which enhance reactivity in cross-coupling reactions and contribute to biological activity in medicinal chemistry . The tert-butyl group serves as a steric shield, protecting the ester moiety from premature hydrolysis during synthetic processes .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-11-7-14-8/h6-7H,4-5H2,1-3H3

InChI Key

BTYJRKFUPXZENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=CS1

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(thiazol-5-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.

Scientific Research Applications

tert-Butyl 3-(thiazol-5-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in developing new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

The tert-butyl ester group distinguishes this compound from other esters, such as ethyl or methyl derivatives. For example:

  • Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (): The ethyl ester lacks the steric bulk of tert-butyl, making it more prone to enzymatic or acidic hydrolysis. The hydroxymethylphenyl substituent also introduces polarity, enhancing water solubility compared to the lipophilic thiazole ring.
  • tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (): This analog contains a polyethylene glycol (PEG)-like chain, improving aqueous solubility and biocompatibility. Such modifications are critical for drug formulations but may reduce membrane permeability relative to the thiazole-containing compound.
Compound Ester Group Key Substituent Stability/Solubility Trade-offs
tert-Butyl 3-(thiazol-5-yl)propanoate tert-butyl Thiazole High steric protection, moderate lipophilicity
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate ethyl Hydroxymethylphenyl Lower stability, higher polarity
tert-Butyl PEG-modified propanoate tert-butyl Ethoxy chain Enhanced solubility, reduced permeability

Heterocyclic Ring Modifications

The thiazole ring’s electronic and steric properties differ significantly from other heterocycles:

  • 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)propanoic acid (): The oxadiazole ring is electron-deficient due to two nitrogen atoms, increasing metabolic stability but reducing nucleophilic reactivity compared to thiazole. This compound is used as a drug impurity standard, highlighting its relevance in quality control.
  • Pyrimidine-containing thiazoles (): Complex analogs like compound 12a integrate pyrimidine and thiazole rings, enabling dual BRAF/HDAC inhibition. The tert-butyl group in these structures enhances pharmacokinetic properties by delaying degradation.
Compound Heterocycle Electronic Properties Applications
This compound Thiazole Electron-rich Drug intermediates, catalytic substrates
3-(3-tert-Butyl-oxadiazol-5-yl)propanoic acid Oxadiazole Electron-deficient Metabolic stability, impurity standards
Pyrimidine-thiazole hybrids Thiazole + Pyrimidine Dual electronic effects Anticancer agents (BRAF/HDAC inhibition)

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